Dihydroergocristine mesylate, commonly referred to as DHEC (mesylate), is a chemical compound derived from the ergot alkaloid family. It is primarily utilized in medical applications, particularly in the treatment of conditions associated with cognitive decline, such as Alzheimer's disease and vascular dementia. DHEC acts as a dopamine agonist and exhibits vasodilatory properties, making it beneficial in addressing symptoms related to cerebrovascular insufficiency.
Dihydroergocristine mesylate is synthesized from natural ergot alkaloids, which are produced by the fungus Claviceps purpurea. The synthesis process involves the modification of these alkaloids to enhance their therapeutic effects and reduce side effects.
Dihydroergocristine mesylate is classified as an ergot alkaloid and falls under the category of dopamine agonists. Its chemical structure allows it to interact with various neurotransmitter receptors, particularly those associated with dopamine signaling.
Dihydroergocristine mesylate can be synthesized through several methods, including:
The synthesis processes require careful control of environmental conditions (e.g., nitrogen atmosphere) to prevent unwanted reactions, and analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity.
Dihydroergocristine mesylate has a complex molecular structure characterized by multiple rings typical of ergot alkaloids. Its molecular formula is , with a molar mass of approximately 577.726 g/mol .
The structural representation can be depicted using SMILES notation: CC(C)C(C1=CC=CC=C1)N1C(=O)[C@](NC(=O)[C@H]2CN(C)[C@]3([H])CC4=CNC5=CC=CC(=C54)[C@@]3([H])C2)(O[C@@]11O)C(C)C
, which illustrates its stereochemistry and functional groups .
Dihydroergocristine mesylate participates in various chemical reactions that can modify its structure or produce derivatives with altered pharmacological properties. Key reactions include:
The efficiency of these reactions depends on several factors, including temperature, solvent choice, and the presence of catalysts. Analytical techniques like HPLC-MS are used to identify products and quantify yields.
Dihydroergocristine mesylate primarily functions as a dopamine agonist, stimulating dopamine receptors in the brain. This action contributes to its therapeutic effects in treating Parkinson's disease and cognitive decline associated with Alzheimer's disease.
Research indicates that DHEC binds specifically to gamma-secretase, inhibiting amyloid-beta peptide production—a key factor in Alzheimer's pathology—with an equilibrium dissociation constant (Kd) of 25.7 nM . This mechanism underlines its potential neuroprotective effects.
Dihydroergocristine mesylate appears as a white solid at room temperature. It is soluble in organic solvents like methanol but has limited solubility in water.
These properties influence its formulation for pharmaceutical applications, affecting dosage forms and delivery methods.
Dihydroergocristine mesylate is utilized in various scientific and medical contexts:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2